N,N-Dimethylbenzylamine
Overview
Description
N,N-Dimethylbenzylamine is an organic compound with the chemical formula C9H13N. It is a colorless to pale yellow liquid with a characteristic ammonia-like odor. This compound is known for its versatility and is commonly used as a catalyst in various chemical reactions, including the synthesis of polyurethane foams and epoxy resins .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylbenzylamine can be synthesized through several methods. One common method is the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formic acid and formaldehyde . Another method involves the nucleophilic substitution of benzyl chloride with dimethylamine .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of benzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylbenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide.
Reduction: It can be reduced to form benzylamine.
Substitution: It undergoes nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides like methyl iodide are used in the presence of a base.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Benzylamine.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
N,N-Dimethylbenzylamine has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceuticals.
Industry: It is used as a curing agent for epoxy resins and as a catalyst in various polymerization reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethylbenzylamine involves its role as a nucleophilic catalyst. It facilitates the formation of reactive intermediates by donating its lone pair of electrons to electrophilic centers. This enhances the rate of chemical reactions, making it an effective catalyst in various synthetic processes .
Comparison with Similar Compounds
- N,N-Dimethylcyclohexylamine
- N,N-Dimethylhexylamine
- N,N-Dimethyldodecylamine
Comparison: N,N-Dimethylbenzylamine is unique due to its benzyl group, which imparts distinct chemical properties compared to other dimethylamines. For instance, N,N-Dimethylcyclohexylamine has a cyclohexyl group, making it more sterically hindered and less reactive in certain reactions. Similarly, N,N-Dimethylhexylamine and N,N-Dimethyldodecylamine have longer alkyl chains, affecting their solubility and reactivity .
Properties
IUPAC Name |
N,N-dimethyl-1-phenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBDWLFCJWSEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N, Array | |
Record name | BENZYLDIMETHYLAMINE | |
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Record name | BENZYLDIMETHYLAMINE | |
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Related CAS |
1875-92-9 (hydrochloride) | |
Record name | N,N-Dimethylbenzylamine | |
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DSSTOX Substance ID |
DTXSID8021854 | |
Record name | N,N-Dimethylbenzylamine | |
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Molecular Weight |
135.21 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzyldimethylamine appears as a colorless to light yellow liquid with an aromatic odor. Slightly less dense than water and slightly soluble in water. Corrosive to skin, eyes and mucous membranes. Slightly toxic by ingestion, skin absorption and inhalation. Used in the manufacture of adhesives and other chemicals., Liquid, Clear to yellow liquid with a strong odor; [NJ-HSFS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Record name | Benzenemethanamine, N,N-dimethyl- | |
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Boiling Point |
357.8 °F at 760 mmHg (USCG, 1999), 180 °C | |
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Flash Point |
140 °F, 57 °C o.c. | |
Record name | N-Benzyl dimethylamine | |
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Solubility |
Solubility in water, g/100ml: 1.2 (moderate) | |
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Density |
0.915 at 50 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.9 | |
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Vapor Pressure |
0.58 [mmHg] | |
Record name | N-Benzyl dimethylamine | |
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CAS No. |
103-83-3, 28262-13-7 | |
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Record name | N,N-Dimethylbenzylamine | |
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Record name | N,N-DIMETHYLBENZYLAMINE | |
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Record name | Benzyldimethylamine | |
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Melting Point |
-103 °F (USCG, 1999), -75 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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